N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several applications in scientific research:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: Research is ongoing into its potential pharmacological properties, including its use as an enzyme inhibitor.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the metal ion complexed with the compound.
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . Compared to these compounds, N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to the presence of the 2-hydroxy-3,5-dinitrophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N4O8 |
---|---|
Molecular Weight |
388.29 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H12N4O8/c21-15-10(5-11(19(23)24)7-12(15)20(25)26)8-17-18-16(22)9-1-2-13-14(6-9)28-4-3-27-13/h1-2,5-8,21H,3-4H2,(H,18,22)/b17-8+ |
InChI Key |
MLCCKRSTQMIKTM-CAOOACKPSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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